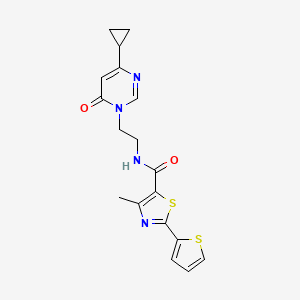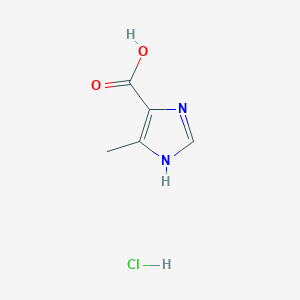
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a novel compound known for its diverse applications in various fields, from chemistry to biology and medicine. This compound features a complex structure that includes a pyrimidine ring, a thiazole ring, and a carboxamide group, which contribute to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide involves multiple steps. A typical synthetic route includes the following steps:
Formation of the pyrimidine ring: : Starting from a precursor such as malononitrile and a carbonyl compound to form the pyrimidine ring through cyclization.
Attachment of the cyclopropyl group: : Introducing the cyclopropyl group via a Friedel-Crafts alkylation.
Thiazole ring synthesis: : Using a thioamide and a haloketone to form the thiazole ring.
Final coupling: : Coupling the pyrimidine and thiazole intermediates with the carboxamide group under appropriate conditions.
Industrial Production Methods
Industrial production may involve optimization of the above steps to ensure higher yields and purity. Common strategies include:
Use of advanced catalysts to improve reaction efficiency.
Implementation of continuous flow reactors to scale up the process.
Optimization of solvent systems to enhance product isolation and purification.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: : To introduce or modify functional groups.
Reduction: : To convert oxo groups to alcohols or amines.
Substitution: : For modifying specific functional groups.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction reagents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution conditions: : Utilization of appropriate nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products Formed
The major products depend on the reaction conditions and the reagents used. Oxidation may yield corresponding ketones or acids, reduction may form alcohols or amines, and substitutions may result in the replacement of specific functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in pharmaceutical research.
Biology
It serves as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Medicine
Potential therapeutic applications include its use as a lead compound for developing drugs targeting various diseases due to its unique structure and reactivity.
Industry
In industry, it may be used in the development of specialty chemicals, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism by which N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide exerts its effects involves interaction with molecular targets, such as enzymes or receptors. Its structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, such as other pyrimidine or thiazole derivatives, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide stands out due to:
Its unique combination of functional groups.
Enhanced reactivity and stability.
Broader range of applications in diverse scientific fields.
List of Similar Compounds
Pyrimidine derivatives with different alkyl or aryl groups.
Thiazole derivatives with varied substituents.
Carboxamide compounds with different heterocyclic systems.
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-11-16(26-18(21-11)14-3-2-8-25-14)17(24)19-6-7-22-10-20-13(9-15(22)23)12-4-5-12/h2-3,8-10,12H,4-7H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOREKULRQQRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NCCN3C=NC(=CC3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate](/img/structure/B2581008.png)


![N-benzyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2581012.png)

![tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2581017.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2581018.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2581020.png)
![N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2581023.png)

![1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2581026.png)
amino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2581027.png)
![5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2581028.png)
